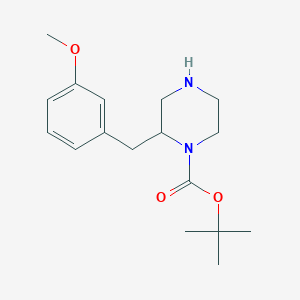
2-(3-Methoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3-METHOXY-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxybenzyl group attached to the piperazine ring, along with a carboxylic acid tert-butyl ester functional group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-METHOXY-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-piperazine and 3-methoxybenzyl chloride.
Nucleophilic Substitution: The ®-piperazine undergoes nucleophilic substitution with 3-methoxybenzyl chloride to form ®-2-(3-methoxybenzyl)piperazine.
Esterification: The resulting ®-2-(3-methoxybenzyl)piperazine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form ®-2-(3-METHOXY-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-METHOXY-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the piperazine ring or the ester functional group, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of ®-2-(3-methoxybenzyl)piperazine-1-carbinol or ®-2-(3-methoxybenzyl)piperazine.
Substitution: Introduction of halogen, nitro, or other functional groups on the benzyl ring.
Scientific Research Applications
®-2-(3-METHOXY-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(3-METHOXY-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity and selectivity, while the piperazine ring can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
®-2-(3-METHOXY-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID: Lacks the tert-butyl ester group, which may affect its reactivity and solubility.
®-2-(4-METHOXY-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER: Similar structure but with a different position of the methoxy group on the benzyl ring, potentially altering its chemical and biological properties.
®-2-(3-METHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER: Contains a phenyl group instead of a benzyl group, which may influence its steric and electronic characteristics.
Uniqueness
®-2-(3-METHOXY-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to the specific combination of functional groups and stereochemistry, which can result in distinct reactivity and biological activity compared to similar compounds. The presence of the methoxybenzyl group and the tert-butyl ester functional group can enhance its stability and solubility, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
218594-60-6 |
|---|---|
Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
tert-butyl 2-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-9-8-18-12-14(19)10-13-6-5-7-15(11-13)21-4/h5-7,11,14,18H,8-10,12H2,1-4H3 |
InChI Key |
LIDWSWATOCOLFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















